

Spectroscopic Validation of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one: A Comparative Guide

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Compound of Interest

Compound Name: 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one** against alternative quinazolinone derivatives. The objective is to furnish researchers with the necessary data and protocols to validate the chemical structure of this important synthetic intermediate. **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one** serves as a key building block in the synthesis of several pharmacologically active molecules, including the Aurora kinase inhibitor AZD1152.^[1] Accurate spectroscopic characterization is therefore critical for ensuring the quality and purity of downstream products.

Spectroscopic Data Comparison

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one** and a selection of structurally related quinazolinone compounds for comparative analysis.

Table 1: ¹H NMR Data Comparison (500 MHz, DMSO-d₆)

Compound	δ 8.18 (d, J = 7.4 Hz, 2H)	δ 8.08 (d, J = 2.2 Hz, 1H)	δ 7.86 (dd, J = 8.7, 2.3 Hz, 1H)	δ 7.76 (d, J = 8.7 Hz, 1H)	δ 12.74 (s, 1H)	Other Signals
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one	-	8.15 (s)	7.50 (dd, J=8.5, 2.5 Hz)	8.10 (d, J=8.5 Hz)	12.10 (br s)	4.15 (t, J=6.5 Hz, 2H, OCH_2), 3.60 (t, J=6.5 Hz, 2H, CH_2), 4.60 (t, J=5.5 Hz, 1H, OH)
2-Phenylquinazolin-4(3H)-one[2]	8.18 (d, J = 7.4 Hz, 2H)	8.08 (d, J = 2.2 Hz, 1H)	7.86 (dd, J = 8.7, 2.3 Hz, 1H)	7.76 (d, J = 8.7 Hz, 1H)	12.74 (s, 1H)	7.59 (dt, J = 25.5, 7.1 Hz, 3H)
7-Methyl-2-phenylquinazolin-4(3H)-one	-	8.25-8.26 (m, 2H)	7.33 (dd, J=0.92, 7.02 Hz)	8.22 (d, J=7.93 Hz)	11.06 (br s)	7.58-7.60 (m, 3H), 7.65 (br m, 1H), 2.55 (s, 3H)
2-(4-Methoxyphenyl)quinazolin-4(3H)-one	8.22 (d, J=8.54 Hz, 2H)	-	7.79-7.83 (m, 2H)	8.34 (d, J=7.93 Hz)	11.24 (br s)	7.48-7.53 (m, 1H), 7.10 (d, J=8.55 Hz, 2H), 3.94 (s, 3H)

Table 2: ^{13}C NMR Data Comparison (126 MHz, DMSO-d₆)

Compound	C4 ($\delta \approx$ 161-163)	C8a ($\delta \approx$ 148-149)	C7 ($\delta \approx$ 153-163)	C5 ($\delta \approx$ 125-128)	C6 ($\delta \approx$ 115-128)	C8 ($\delta \approx$ 115-128)	Other Signals
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one	161.5	148.5	154.0	127.0	116.0	118.5	145.0 (C2), (C4a), 67.0 (OCH ₂), 59.0 (CH ₂ OH), 32.0 (CH ₂)
2-Phenylquinazolin-4(3H)-one[2]	161.76	147.93	153.25	125.33	128.30	129.10	135.15, 132.89, 132.06, 131.21, 130.20
7-Methyl-2-phenylquinazolin-4(3H)-one	162.1	148.9	145.1	127.1	128.0	118.6	152.3, 132.8, 131.3, 128.6, 127.7, 125.7, 21.4
2-(4-Methoxyphenyl)quinazolin-4(3H)-one	162.5	149.7	-	126.4	127.8	120.6	163.7, 151.3, 134.8, 129.0, 126.5, 125.0, 114.4, 55.5

Table 3: Mass Spectrometry Data Comparison

Compound	Molecular Formula	Molecular Weight	Key Fragmentation Peaks (m/z)
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one	C ₁₁ H ₁₂ N ₂ O ₃	220.22	221 [M+H] ⁺ , 163, 146, 118
2-Phenylquinazolin-4(3H)-one	C ₁₄ H ₁₀ N ₂ O	222.24	223 [M+H] ⁺ , 195, 166, 119
7-Methyl-2-phenylquinazolin-4(3H)-one	C ₁₅ H ₁₂ N ₂ O	236.27	237 [M+H] ⁺ , 221, 193, 118
2-(4-Methoxyphenyl)quinazolin-4(3H)-one	C ₁₅ H ₁₂ N ₂ O ₂	252.27	253 [M+H] ⁺ , 237, 210, 135

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved before transferring to a 5 mm NMR tube.
- Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

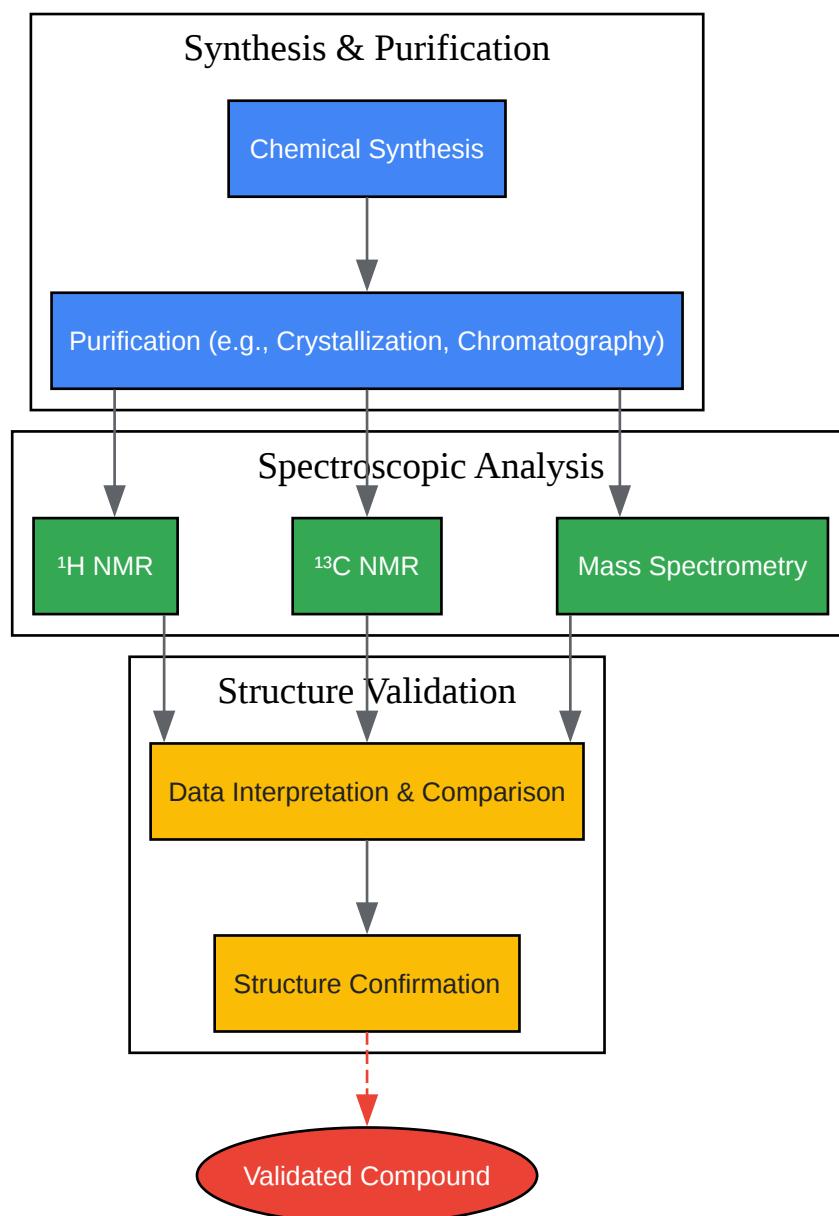
- ^{13}C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C . Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the ^1H spectrum to the residual DMSO peak at 2.50 ppm and the ^{13}C spectrum to the DMSO-d₆ peak at 39.52 ppm.

2. Mass Spectrometry (MS)

- Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Ionization Mode: Positive ion mode is typically used for quinazolinone derivatives to observe the $[\text{M}+\text{H}]^+$ ion.
 - Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
 - Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Data Analysis: Identify the molecular ion peak ($[\text{M}+\text{H}]^+$) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

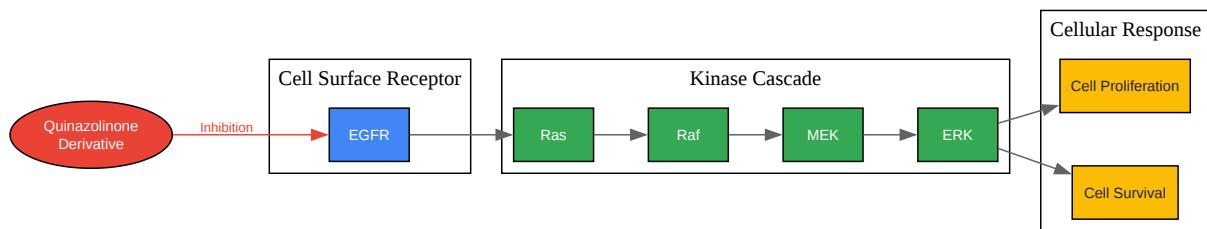
Visualizations

The following diagrams illustrate the general workflow for spectroscopic data validation and a potential signaling pathway involving quinazolinone derivatives.



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Caption: Workflow for the spectroscopic validation of a synthesized chemical compound.



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Caption: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.

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